molecular formula C16H16N2O5S B2646293 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1448065-58-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2646293
CAS RN: 1448065-58-4
M. Wt: 348.37
InChI Key: JCILODPWCSZRSP-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide” is a compound that has been studied for its various properties . The molecule consists of a 1,3-benzodioxole ring system and two thiophene rings . These substituent rings represent a donor–linker–acceptor conjugated system .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a 1,3-benzodioxole ring system and two thiophene rings . These rings are not coplanar, indicating a certain degree of molecular flexibility .


Chemical Reactions Analysis

While specific chemical reactions involving “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide” are not available, similar compounds have been studied for their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using in silico tools . These tools calculate various molecular properties relevant to drug motifs, including the prediction of ADME properties, BBB penetration, and solubility .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The synthesis and characterization of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton demonstrate the versatility of related compounds in organic chemistry. The study reveals the reductive cyclization and acyl group migration processes, highlighting the synthetic potential of such structures in producing natural cyclic hydroxamic acids and their derivatives (Hartenstein & Sicker, 1993).

Pharmacological Applications

  • The endothelin A receptor antagonists PD 156707 and PD 180988, containing a benzo[d][1,3]dioxol moiety, were found to reverse hypoxic pulmonary vasoconstriction in perinatal lambs. This indicates a potential role of structurally related compounds in managing pulmonary hypertension, supporting their use in neonatal therapeutics (Coe et al., 2002).

Material Science and Engineering

  • Azo polymers incorporating polar side groups have demonstrated significant potential for reversible optical storage, where cooperative motion between azo and benzo[d][1,3]dioxol moieties enhances photoinduced birefringence. This suggests applications in optical data storage and photonic devices, emphasizing the impact of molecular design on material properties (Meng et al., 1996).

Antitumor and Anticancer Activity

  • Novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety, structurally related to the compound of interest, have shown potent anti-tumor activities against various cancer cell lines. This research underscores the therapeutic potential of such compounds in oncology, particularly in hepatocellular carcinoma treatment (Gomha, Edrees, & Altalbawy, 2016).

Safety And Hazards

While specific safety and hazard information for “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide” is not available, it is generally recommended to take appropriate safety measures when handling similar compounds .

Future Directions

The study of similar compounds suggests potential future directions for “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide”. These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-21-14(10-4-5-24-8-10)7-17-15(19)16(20)18-11-2-3-12-13(6-11)23-9-22-12/h2-6,8,14H,7,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCILODPWCSZRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

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